N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction with a suitable phenol derivative.
Amidation: Finally, the butanamide moiety is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvents, temperature).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenoxy groups.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted benzimidazole or phenoxy derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxy and butanamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide: A similar compound with a butanamide moiety but lacking the phenoxy group.
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: A compound with a methoxyphenoxy group instead of a methylphenoxy group.
N-(2-(1H-Benzimidazol-2-yl)ethyl)-3-(2,5-dimethoxyphenyl)acrylamide: A compound with a dimethoxyphenyl group and an acrylamide moiety.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide is unique due to the presence of the 3-methylphenoxy group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-4-7-16(14-15)25-13-5-10-20(24)21-12-11-19-22-17-8-2-3-9-18(17)23-19/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
JBUWFNYNKVUJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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